molecular formula C9H12O3 B3357046 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one CAS No. 70107-36-7

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one

Cat. No.: B3357046
CAS No.: 70107-36-7
M. Wt: 168.19 g/mol
InChI Key: ILDLIVMDJYNLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one is a chemical compound with a unique structure characterized by a furan ring substituted with methoxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one typically involves the reaction of 5-(methoxymethyl)-2-methylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 5-(Methoxymethyl)-2,2-dimethyl-2H-furo[3,4-h]chromen-7(9H)-one

Comparison: 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one is unique due to its furan ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and biological applications .

Properties

IUPAC Name

1-[5-(methoxymethyl)-2-methylfuran-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)9-4-8(5-11-3)12-7(9)2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDLIVMDJYNLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)COC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499740
Record name 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70107-36-7
Record name 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Reactant of Route 2
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Reactant of Route 4
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.